
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis techniques for related compounds involve various organic chemistry methods. For instance, the synthesis of (S)-3-chloro-1-phenylpropanol in a 2-methyltetrahydrofuran cosolvent system demonstrates the use of eco-friendly solvents and enzymatic methods for achieving high yield and enantiomeric excess, highlighting the effectiveness of green chemistry approaches in synthesizing complex molecules (Tian et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl" can be complex, involving multiple functional groups and stereogenic centers. Research on the separation of stereoisomeric mixtures of nafronyl, for instance, sheds light on the challenges and strategies in isolating and characterizing molecules with multiple stereogenic centers, which is crucial for understanding their chemical behavior and applications (Kiwala et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving tetrahydrofuran derivatives and methylnaphthalene units vary widely, depending on the functional groups present and the reaction conditions. The synthesis and properties of polymers from 2-methyltetrahydrofuran, for example, illustrate the versatility of tetrahydrofuran derivatives in polymer chemistry, offering insights into the reactivity and potential applications of such compounds (Englezou et al., 2020).
Physical Properties Analysis
The physical properties of compounds similar to "2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl" are influenced by their molecular structure, including solubility, boiling point, and stability. For example, 2-methyltetrahydrofuran is highlighted for its properties as an eco-friendly solvent, which suggests that derivatives of this compound might also exhibit useful solvent properties or other physical characteristics beneficial for organic synthesis and industrial applications (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of tetrahydrofuran derivatives and methylnaphthalene, such as reactivity with various chemical agents and stability under different conditions, play a crucial role in their applications. Research on the use of 2-methyltetrahydrofuran in organometallic and biphasic reactions provides valuable information on the chemical behavior and versatility of these compounds (Aycock, 2007).
Propiedades
Número CAS |
115025-98-4 |
|---|---|
Nombre del producto |
2-Desmethyltetrahydrofuran-methylnaphthalene Nafronyl |
Fórmula molecular |
C₃₀H₃₃NO₂ |
Peso molecular |
439.59 |
Sinónimos |
α-(1-Naphthalenylmethyl)-1-naphthalenepropanoic Acid 2-(Diethylamino)ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



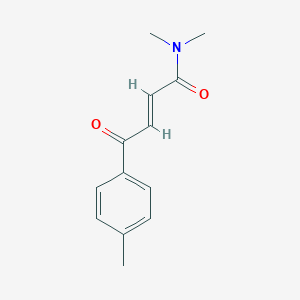
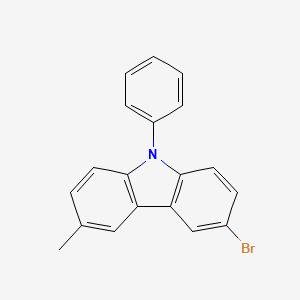
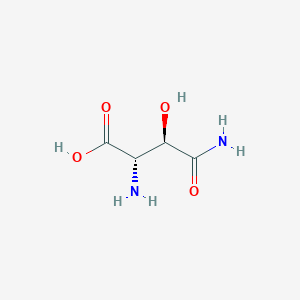
![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
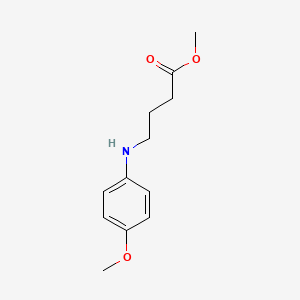
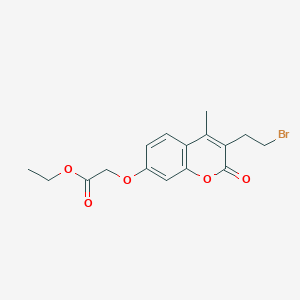
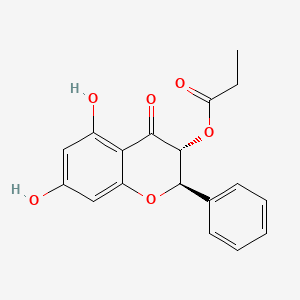
![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)